An In-depth Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. Given the limited direct experimental data on this specific molecule, this guide leverages data from closely related structural analogs to provide a thorough understanding of its characteristics.
Core Chemical Properties
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 3-hydroxypropyl substituent at the 4-position. The Boc group enhances its solubility in organic solvents and makes it a valuable intermediate in multi-step organic syntheses, particularly in the development of pharmaceutical agents. The hydroxyl group in the side chain offers a reactive site for further chemical modifications.
While specific experimental data for the title compound is not extensively published, its properties can be reliably inferred from its close structural analogs.
Comparative Data of Related Piperidine Derivatives
The following table summarizes the key physical and chemical properties of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate and its closely related analogs. This comparative data is invaluable for predicting the behavior of the title compound in experimental settings.
| Property | Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate[1] | Tert-butyl 4-hydroxypiperidine-1-carboxylate[2] |
| Molecular Formula | C13H25NO3 | C13H23NO3 | C10H19NO3 |
| Molecular Weight | 243.34 g/mol | 241.33 g/mol | 201.26 g/mol |
| CAS Number | 157675-80-6 | 165528-85-8 | 109384-19-2 |
| Appearance | Likely a colorless oil or low-melting solid | Not specified | Solid |
| Boiling Point | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | Expected to be soluble in common organic solvents. | Soluble in common organic solvents. |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves the reduction of the corresponding aldehyde, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Detailed Experimental Protocol: Reduction of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
Materials:
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Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
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Sodium borohydride (NaBH4)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask at room temperature with stirring.
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Cool the solution to 0 °C using an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
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Extract the aqueous residue with dichloromethane (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel to obtain the pure Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Spectroscopic Data
Expected ¹H NMR (in CDCl₃):
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δ 3.65 (t, 2H): Triplet corresponding to the two protons of the -CH₂OH group.
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δ 4.05 (br s, 2H): Broad singlet for the two equatorial protons on the piperidine ring adjacent to the nitrogen.
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δ 2.65 (t, 2H): Triplet for the two axial protons on the piperidine ring adjacent to the nitrogen.
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δ 1.45 (s, 9H): Singlet for the nine protons of the tert-butyl group.
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Other multiplets in the range of δ 1.0-1.8 for the remaining piperidine and propyl chain protons.
Expected ¹³C NMR (in CDCl₃):
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δ 154.9: Carbonyl carbon of the Boc group.
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δ 79.5: Quaternary carbon of the tert-butyl group.
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δ 62.5: Carbon of the -CH₂OH group.
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δ 44.0: Carbons of the piperidine ring adjacent to the nitrogen.
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δ 28.4: Methyl carbons of the tert-butyl group.
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Other signals for the remaining carbons of the piperidine ring and propyl chain.
Expected Mass Spectrometry (ESI+):
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m/z 244.19 [M+H]⁺
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m/z 266.17 [M+Na]⁺
Applications in Drug Discovery and Development
Substituted piperidines are a prevalent structural motif in a vast number of approved drugs and clinical candidates due to their favorable pharmacokinetic properties. The piperidine scaffold can impart improved solubility, metabolic stability, and oral bioavailability.
The title compound, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, serves as a versatile building block in medicinal chemistry. The Boc-protected nitrogen allows for selective reactions at other parts of the molecule, and the primary alcohol provides a handle for further functionalization, such as the introduction of other pharmacophores or linking groups for the development of PROTACs and other targeted therapies.
Logical Workflow for Application in Synthesis
Caption: General workflow for the derivatization of the title compound.
Safety and Handling
Based on the safety data for structurally related compounds such as Tert-butyl 4-hydroxypiperidine-1-carboxylate, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate should be handled with care. It may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
This technical guide serves as a foundational resource for researchers and scientists working with Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. By providing a detailed analysis of its properties, synthesis, and potential applications, this document aims to facilitate its effective use in the advancement of chemical and pharmaceutical research.
